Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-iodo-1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVZFBFLOSVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate" starting material for drug discovery
An In-Depth Technical Guide to Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate in Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1][2][3] This guide focuses on a particularly valuable building block: This compound . We will dissect the strategic importance of its unique substitution pattern, detailing its synthesis and, most critically, its extensive utility in forging complex molecular architectures through modern cross-coupling chemistry. This document serves as a technical resource for researchers and drug development professionals, providing not only validated protocols but also the underlying scientific rationale for their application in constructing next-generation therapeutics, with a particular focus on kinase inhibition.
The Strategic Value of the Scaffold
The utility of this compound stems from the specific roles of its constituent parts, which offer a pre-engineered platform for rapid and diverse molecular elaboration.
-
The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere of other key biological motifs and is structurally robust.[4][5] Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can be functionalized to modulate pharmacokinetics and target engagement. Its prevalence in approved drugs like Celecoxib, Crizotinib, and Ruxolitinib underscores its therapeutic relevance.[2][4][6]
-
The 5-Iodo Group: This is the primary reactive handle of the molecule. The carbon-iodine bond is relatively weak, making it highly susceptible to palladium-catalyzed cross-coupling reactions.[7] This allows for the reliable and regioselective introduction of a vast array of substituents, a critical step in optimizing a drug candidate's potency and selectivity.
-
The 1-Isopropyl Group: The N1-substituent is crucial for dictating the molecule's three-dimensional shape and physicochemical properties. The isopropyl group, compared to a simpler methyl or ethyl group, provides steric bulk that can influence binding orientation within a target protein. Furthermore, it can enhance solubility and metabolic stability by shielding the pyrazole core from enzymatic degradation.
-
The 4-Carboxylate Group: The ethyl ester at the C4 position serves as a secondary point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides. This is particularly valuable in kinase inhibitor design, where amides often form key hydrogen-bonding interactions within the ATP-binding site.[8]
Synthesis of the Starting Material
The synthesis of this compound is typically achieved through a reliable two-step sequence involving pyrazole formation followed by regioselective iodination.
Synthetic Workflow Overview
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol (Generalized)
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
-
To a solution of a suitable 1,3-dicarbonyl precursor, such as ethyl (ethoxymethylene)cyanoacetate, in an appropriate solvent (e.g., ethanol), add isopropylhydrazine (1.0-1.2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pyrazole intermediate.
Step 2: Iodination at the C5 Position
-
Dissolve the pyrazole intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add an iodinating agent, such as N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent (e.g., Ceric Ammonium Nitrate), portion-wise at 0 °C or room temperature.[7] The C5 position is generally more electron-rich and sterically accessible, leading to high regioselectivity.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring for completion.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography to afford the final product, This compound .
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this building block is realized in its ability to undergo a suite of palladium-catalyzed cross-coupling reactions. The C5-iodo bond serves as an exceptionally reliable electrophilic partner for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most utilized method for introducing aryl and heteroaryl moieties, which are critical for exploring interactions in the solvent-exposed regions of protein targets.[9]
Caption: General workflow for Suzuki-Miyaura coupling.
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DMF/water.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Condition | Rationale / Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Choice depends on substrate reactivity. Pd(PPh₃)₄ is a common starting point. |
| Ligand | SPhos, XPhos (with Pd(OAc)₂) | Often required for more challenging couplings with sterically hindered partners. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is often more effective but also more expensive. Base is crucial for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The presence of water is often necessary to solubilize the base and facilitate the catalytic cycle. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive boronic acids. |
| Yields | 60-95% | Generally high-yielding and reliable. |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling introduces a rigid alkyne linker, which can be used to probe deep, narrow pockets in a protein active site or to serve as a precursor for other functional groups.[10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Pyrazole Core Reimagined: A Technical Guide to Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate as a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2][3][4] This technical guide delves into the strategic application of a highly functionalized derivative, ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate , as a versatile starting point for the discovery of novel therapeutics. We will explore the rationale behind its design, provide detailed synthetic protocols for its preparation and diversification, and discuss its application in the generation of compound libraries for screening, with a particular focus on the development of kinase inhibitors. This guide is intended to be a practical resource, blending established chemical principles with actionable, field-proven insights to empower researchers in their drug discovery endeavors.
The Strategic Value of the this compound Scaffold
The design of a successful drug candidate is a multifactorial challenge, with the core scaffold playing a pivotal role in defining the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity. The this compound core has been strategically designed to offer a unique combination of features that are highly advantageous in a medicinal chemistry context.
-
The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a rigid, planar structure that can effectively present substituents for interaction with biological targets.[5] The pyrazole ring is also capable of participating in hydrogen bonding, both as a donor (N-H) and an acceptor (N), which is crucial for molecular recognition at the active sites of enzymes and receptors.[6]
-
The N-Isopropyl Group: The isopropyl group at the N1 position serves several key purposes. It provides a degree of lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the steric bulk of the isopropyl group can influence the conformation of the molecule and provide selectivity for specific biological targets. In the context of kinase inhibitors, for instance, this substituent can be directed towards the solvent-exposed region of the ATP-binding pocket.[7]
-
The C4-Ethyl Carboxylate: The ethyl carboxylate group at the C4 position is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups. This allows for the exploration of a diverse chemical space and the fine-tuning of the molecule's properties.[8][9]
-
The C5-Iodo Group: The iodine atom at the C5 position is arguably the most critical feature of this scaffold for rapid lead generation. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[10][11] This enables the efficient introduction of a vast array of aryl, heteroaryl, and alkynyl substituents, facilitating the exploration of structure-activity relationships (SAR).[12]
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved in a two-step process from commercially available starting materials. The following is a detailed, self-validating protocol based on established synthetic methodologies.
Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
The initial step involves the cyclocondensation of a 1,3-dicarbonyl equivalent with isopropylhydrazine.
Reaction Scheme:
Experimental Protocol:
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol (5 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add isopropylhydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.
Iodination of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
The second step is the regioselective iodination of the pyrazole ring at the C5 position.
Reaction Scheme:
Experimental Protocol:
-
Dissolve ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile (10 mL/mmol) in a round-bottom flask.
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by recrystallization or silica gel column chromatography if necessary.
Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions
The true power of the this compound scaffold lies in its ability to be rapidly diversified through palladium-catalyzed cross-coupling reactions. The C5-iodo group provides a reactive handle for the introduction of a wide variety of substituents, enabling the generation of large and diverse compound libraries for high-throughput screening.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters.[10][13]
Experimental Protocol (Conventional Heating):
-
To a Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL/mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as important pharmacophores or as handles for further synthetic transformations.[11][14]
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1][15] The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the backbone of the kinase hinge region. The this compound core is an excellent starting point for the design of novel kinase inhibitors.
Structure-Activity Relationship (SAR) Exploration
The diversification of the scaffold through the methods described above allows for a systematic exploration of the SAR. The following table provides a hypothetical example of an SAR study for a series of kinase inhibitors derived from the core scaffold.
| Compound ID | R Group (at C5) | Kinase IC₅₀ (nM) | Cellular Potency (EC₅₀, µM) |
| 1a | 4-Fluorophenyl | 50 | 0.5 |
| 1b | 4-Methoxyphenyl | 120 | 1.2 |
| 1c | 3-Pyridyl | 30 | 0.3 |
| 1d | 4-Pyridyl | 80 | 0.9 |
| 1e | Phenylethynyl | 25 | 0.2 |
| 1f | Cyclopropylethynyl | 15 | 0.1 |
Analysis of Hypothetical SAR Data:
-
Aryl Substituents: The introduction of a 4-fluorophenyl group (1a) leads to potent inhibition, likely due to favorable hydrophobic and potential halogen bonding interactions in the active site. The electron-donating methoxy group (1b) is less favorable.
-
Heteroaryl Substituents: A 3-pyridyl group (1c) provides strong potency, potentially through an additional hydrogen bond interaction. The 4-pyridyl isomer (1d) is less active, highlighting the importance of the nitrogen's position.
-
Alkynyl Substituents: The linear geometry of the phenylethynyl group (1e) appears to be beneficial for binding. The smaller cyclopropylethynyl group (1f) shows the highest potency, suggesting that a compact, rigid substituent in this position is optimal.
Visualization of Workflows and Concepts
Synthetic Workflow Diagram
Caption: Synthetic workflow for the core scaffold and its diversification.
Kinase Inhibitor Design Logic
Caption: Logic for designing kinase inhibitors from the pyrazole scaffold.
Conclusion
This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its strategic design incorporates key features that facilitate both the synthesis of the core structure and its rapid diversification into large and diverse compound libraries. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to leverage this powerful building block in their quest for novel and effective therapeutics. The continued exploration of this and similar "privileged scaffolds" will undoubtedly continue to fuel innovation in the field of drug discovery.
References
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. Retrieved February 23, 2026, from [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2021, November 18). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024, February 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. Retrieved February 23, 2026, from [Link]
- Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.). Google Patents.
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013, January 1). SpringerLink. Retrieved February 23, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved February 23, 2026, from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023, April 25). Hilaris Publisher. Retrieved February 23, 2026, from [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). SynArchive. Retrieved February 23, 2026, from [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025, July 12). PMC. Retrieved February 23, 2026, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). PMC. Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASAYAN Journal of Chemistry. Retrieved February 23, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. Retrieved February 23, 2026, from [Link]
-
Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026, January 30). Scilit. Retrieved February 23, 2026, from [Link]
-
Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. (2004, October 1). PubMed. Retrieved February 23, 2026, from [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017, July 12). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 16). ResearchGate. Retrieved February 23, 2026, from [Link]
-
PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. (2025, December 31). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 23, 2026, from [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved February 23, 2026, from [Link]
Sources
- 1. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fmhr.net [fmhr.net]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. sid.ir [sid.ir]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. synarchive.com [synarchive.com]
- 15. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous approved therapeutic agents.[1][2][3] Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability, which allows for the creation of diverse molecular libraries.[4][5] Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the functionalization of such heterocyclic systems, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[6][7]
This guide provides a detailed technical overview and practical protocols for the use of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of the iodo group at the 5-position provides a reactive handle for a variety of coupling transformations, making this substrate particularly valuable for the synthesis of novel pyrazole derivatives with potential therapeutic applications.[8]
Chemical Properties and Reactivity Profile
This compound is a strategic intermediate where the electron-withdrawing nature of the ester group at the 4-position can influence the reactivity of the C-I bond at the 5-position. The isopropyl group at the 1-position provides steric bulk and enhances solubility in organic solvents. The C-I bond is the primary site for oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle.[9][10] The reactivity order for aryl halides in oxidative addition is generally I > Br > Cl, making this iodo-pyrazole an excellent substrate for a range of cross-coupling reactions.[11]
Core Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Overview
Palladium-catalyzed cross-coupling reactions proceed through a general catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The specific nature of the coupling partners and the choice of catalyst, ligand, base, and solvent are critical for reaction success.
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// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Transmetal [label="R'-M"]; Transmetal -> PdII_R_R1; PdII_R_R1 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration\nof Catalyst"]; }
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl bonds.[12] It is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents.[13]
Protocol 1: Conventional Heating
-
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[12]
-
Protocol 2: Microwave-Assisted Heating
-
Procedure:
-
Combine all reagents and the solvent in a microwave reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.
-
Cool the vial to room temperature and work up the reaction as described in the conventional protocol.[12]
-
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 80-100 °C | 100-140 °C |
| Time | 2-24 hours | 10-30 minutes |
| Typical Yield | Good to Excellent | Good to Excellent |
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the synthesis of aryl- and heteroaryl-alkynes.[14] It typically employs a palladium catalyst and a copper(I) co-catalyst.[15][16]
Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines.[17] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[18][19]
Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., XPhos, RuPhos, or a Buchwald ligand, 0.04 eq)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5 eq)
-
Solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in a dry reaction vessel.
-
Add the this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents; Insufficiently inert atmosphere.[20] | Use a fresh batch of catalyst; Purify starting materials; Ensure rigorous exclusion of air and moisture.[20][21] |
| Formation of Side Products | Homocoupling of the coupling partner; Dehalogenation of the starting material.[7] | Use a slight excess of the pyrazole substrate; Lower the reaction temperature; Screen different ligands and bases.[7] |
| Catalyst Decomposition | High reaction temperature; Inappropriate ligand-to-metal ratio. | Optimize the reaction temperature; Adjust the ligand-to-palladium ratio (typically 1:1 to 4:1).[21] |
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Substrate, Coupling Partner,\nBase, Catalyst, Ligand, Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Heating\n(Conventional or Microwave)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Progress\n(TLC, LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Product Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup; Setup -> Reagents; Reagents -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; }
Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyrazoles. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and efficient methods for the construction of new carbon-carbon and carbon-nitrogen bonds. By carefully selecting the reaction conditions and employing the appropriate catalytic system, researchers can effectively utilize this substrate to accelerate the discovery and development of novel therapeutic agents.
References
- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Vertex AI Search.
- Gagnon, A., & Gorelsky, S. I. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews, 117(19), 11934–11974.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Chemistry LibreTexts. (2023, August 2). 2.
- Li, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(5), 1277.
- Gao, Y., et al. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano, 18(33), 23831-23841.
- Scherer, M., et al. (2019). Formation of Transient Anionic Metal Clusters in Palladium/Diene‐Catalyzed Cross‐Coupling Reactions.
- Hama, A. A., et al. (2024).
- Kim, J. S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4697.
- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Helvetica Chimica Acta, 94(2), 227-235.
- Kumar, V., et al. (2015). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Journal of Heterocyclic Chemistry, 52(4), 951-969.
- Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2274.
- Kim, J. S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697.
- Sharma, K., et al. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Heterocyclic Chemistry, 53(4), 964-976.
- BenchChem. (2025).
- Fisher Scientific. (n.d.).
- Wang, C., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(10), 2533-2551.
- Ibarra-Gallardo, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5586.
- Alfa Chemistry. (n.d.).
- Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Helvetica Chimica Acta, 94(2), 227-235.
- ResearchGate. (n.d.). Results of the Heck coupling reactions.
- Kim, J. S., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Ichikawa, J., et al. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Heterocycles, 66(4), 289-292.
- ResearchGate. (n.d.). Scheme 5.
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Frontiers. (2025, January 22).
- Faraday Discussions. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ChemicalBook. (n.d.).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of....
- ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)
- PubMed. (2001, September 15). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
- Sigma-Aldrich. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. jmcct.com [jmcct.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 10. nobelprize.org [nobelprize.org]
- 11. thermofishersci.in [thermofishersci.in]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Note: Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate in Heterocyclic Synthesis
Executive Summary
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate (CAS: 1374258-93-1) is a high-value heterocyclic scaffold characterized by three strategic functional handles: a C4-ethyl ester, a C5-iodide, and an N1-isopropyl group.
This compound serves as a "linchpin" intermediate in the synthesis of fused nitrogenous heterocycles, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines . The C5-iodide provides a reactive site for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille), while the adjacent C4-ester facilitates cyclocondensation reactions. The N1-isopropyl moiety offers enhanced lipophilicity and solubility compared to methyl or unsubstituted analogs, improving the pharmacokinetic profile of drug candidates derived from this core.
This guide details the synthesis of the core scaffold and provides validated protocols for its downstream application in generating novel fused heterocycles.
Synthesis of the Core Scaffold
While the title compound is commercially available, in-house preparation is often required for scale-up or analog generation. The most robust route utilizes a Sandmeyer-type iodination of the corresponding 5-amino precursor.
Reaction Pathway
The synthesis proceeds via the diazotization of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate , followed by displacement with iodide. This method ensures complete regiocontrol at the C5 position, avoiding the regioisomeric mixtures often seen in direct electrophilic iodination of 1-substituted pyrazoles.
Figure 1: Synthetic pathway for the preparation of the title compound via Sandmeyer iodination.
Protocol: Sandmeyer Iodination
Scale: 10 mmol Estimated Yield: 75-85%
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel.
-
Dissolution: Dissolve Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (1.97 g, 10 mmol) in diiodomethane (CH₂I₂, 10 mL). Note: CH₂I₂ acts as both solvent and iodine source.
-
Activation: Cool the mixture to 0°C. Add isoamyl nitrite (2.34 g, 20 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 60°C for 2 hours to ensure complete nitrogen evolution.
-
Workup: Dilute with EtOAc (50 mL) and wash with saturated aqueous Na₂S₂O₃ (to remove excess iodine) followed by brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow solid/oil.
Application 1: Suzuki-Miyaura Cross-Coupling
The C5-iodide is exceptionally reactive toward oxidative addition by Pd(0), making it an ideal candidate for introducing aryl or heteroaryl groups.
Mechanistic Insight
The electron-withdrawing nature of the adjacent C4-ester activates the C5-iodide, allowing couplings to proceed under milder conditions than typical aryl iodides. However, steric bulk from the N1-isopropyl group requires the use of phosphine ligands with smaller cone angles or high-activity catalyst systems like Pd(dppf)Cl₂.
Protocol: C5-Arylation
Objective: Synthesis of Ethyl 1-isopropyl-5-phenyl-1H-pyrazole-4-carboxylate.
| Reagent | Equivalents | Role |
| Title Compound | 1.0 | Electrophile |
| Phenylboronic Acid | 1.5 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.05 | Catalyst |
| K₂CO₃ (2M aq.) | 3.0 | Base |
| 1,4-Dioxane | Solvent | Medium (0.2 M) |
Procedure:
-
Degassing: In a microwave vial, combine the title compound (1.0 eq) and phenylboronic acid (1.5 eq) in 1,4-dioxane. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) and aqueous K₂CO₃ (3.0 eq). Seal the vial immediately.
-
Reaction: Heat at 90°C for 4 hours (conventional) or 110°C for 30 minutes (microwave).
-
Analysis: Monitor by LC-MS. The iodide (M+H ~309) should fully convert to the biaryl product (M+H ~259).
-
Isolation: Filter through Celite, concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Application 2: Synthesis of Pyrazolo[3,4-d]pyridazinones
This application demonstrates the use of the scaffold to build fused ring systems. By introducing a vinyl group via Stille or Suzuki coupling, followed by hydrazine cyclization, researchers can access the bioactive pyrazolo[3,4-d]pyridazine core.
Workflow Diagram
Figure 2: Two-step sequence converting the 5-iodo scaffold into a fused pyrazolo[3,4-d]pyridazinone.
Detailed Protocol
Step 1: Introduction of the Acetyl Group (Stille Coupling)
-
Combine the title compound (1.0 eq) with tributyl(1-ethoxyvinyl)stannane (1.2 eq) and Pd(PPh₃)₄ (5 mol%) in dry Toluene.
-
Reflux under N₂ for 16 hours.
-
Cool to RT, add 1N HCl, and stir vigorously for 2 hours (hydrolysis of the vinyl ether to the ketone).
-
Extract with EtOAc, dry, and concentrate to yield Ethyl 5-acetyl-1-isopropyl-1H-pyrazole-4-carboxylate .
Step 2: Cyclization
-
Dissolve the 5-acetyl intermediate in Ethanol (0.5 M).
-
Add Hydrazine Monohydrate (5.0 eq).
-
Reflux for 4 hours. A white precipitate often forms.
-
Cool to 0°C, filter the solid, and wash with cold ethanol to obtain pure 1-isopropyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one .
Troubleshooting & Optimization
-
De-iodination: If observing the des-iodo byproduct (Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate) during cross-coupling, switch to anhydrous solvents and ensure rigorous degassing. The presence of water can facilitate protonolysis of the Pd-C bond.
-
Steric Hindrance: The isopropyl group can hinder bulky coupling partners. In such cases, switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) to enhance turnover.
-
Regioselectivity: In the synthesis of the core, if using direct iodination of the pyrazole (instead of Sandmeyer), ensure the use of a strong base (n-BuLi) at -78°C followed by I₂ quench. However, the ester group is sensitive to n-BuLi; thus, LiTMP or TMPMgCl·LiCl (Knochel-Hauser base) is recommended for direct metallation protocols.
References
-
Vertex AI Search. (2023). Synthesis and reactions of this compound. 1[2]
-
Google Patents. (2021). WO2021055326A1 - Azole-fused pyridazin-3(2h)-one derivatives. 3
-
BenchChem. (2025).[4] Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. 4[2][5]
-
Google Patents. (2015). US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors.[6] 6
-
ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. 7
Sources
- 1. 1374258-93-1 | this compound | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 3. WO2021055326A1 - Azole-fused pyridazin-3(2h)-one derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Sterically Demanding Suzuki-Miyaura Coupling of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the sterically hindered 5-position of the pyrazole core.
Abstract & Core Challenge
The functionalization of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate represents a classic "privileged scaffold" challenge in medicinal chemistry. While the pyrazole ring is ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the C5-position is notoriously difficult to functionalize via cross-coupling when a bulky N1-substituent (like isopropyl) is present.[1]
The Core Conflict: The oxidative addition of the C5-Iodine to Palladium is facile. However, the transmetallation step is kinetically retarded by the steric clash between the N1-isopropyl group and the incoming boronic acid.[1] This slowing of the productive cycle often allows side reactions—primarily protodehalogenation (reduction of I to H)—to dominate.
This guide details an optimized protocol using sterically bulky, electron-rich phosphine ligands to accelerate transmetallation and suppress side reactions.[1]
Mechanistic Insight & Catalyst Selection
To ensure success, we must engineer the catalytic cycle to overcome the steric barrier.[1]
-
The Substrate: The N1-isopropyl group projects electron density and steric bulk towards the C5 reaction center.
-
The Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos).[1] These ligands serve two functions:[1]
Reaction Pathway Diagram
The following diagram illustrates the competitive landscape between the desired coupling and the common dehalogenation trap.
Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck caused by the N1-isopropyl group.
Experimental Protocol
Tier 1: Standard Conditions (For Unhindered Aryl Boronic Acids)
Use this for simple phenyl or para-substituted aryl boronic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
-
Concentration: 0.1 M
Procedure:
-
Charge: In a reaction vial, add the pyrazole substrate, boronic acid, and base.
-
Purge: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen poisons the catalyst.[1]
-
Solvent: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst: Quickly add the Pd catalyst.[1]
-
Heat: Stir at 90°C for 4–16 hours.
-
Monitor: Check LCMS for consumption of starting material (SM) and formation of des-iodo byproduct.
Tier 2: Advanced Conditions (For Heteroaryl/Hindered Boronic Acids)
Use this for ortho-substituted rings, pyridines, or if Tier 1 fails.[1]
Reagents:
-
Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)
-
Base:
(Tribasic Potassium Phosphate) (3.0 equiv) -
Solvent: Toluene / Water (10:1) or THF / Water (10:1)
Senior Scientist Note: XPhos is specifically designed to handle steric bulk.[1] The G2 precatalyst ensures immediate activation of the Pd species, crucial for preventing the dehalogenation side reaction before the cycle starts.[1]
Optimization Matrix & Data
The following table summarizes expected outcomes based on catalyst/solvent screens for 5-iodopyrazoles.
| Entry | Catalyst System | Base | Solvent | Temp | Yield | Notes |
| 1 | DME/H2O | 80°C | 35% | Poor. Significant dehalogenation (5-H) observed. | ||
| 2 | Dioxane/H2O | 90°C | 78% | Good. Standard "workhorse" condition. | ||
| 3 | XPhos Pd G2 | THF/H2O | 60°C | 92% | Excellent. Mild temp prevents ester hydrolysis. | |
| 4 | Toluene | 100°C | 85% | Effective for very bulky boronic acids. |
Troubleshooting Guide
Issue 1: Significant Dehalogenation (Formation of 5-H pyrazole)
-
Cause: The catalytic cycle is stalling at the oxidative addition stage, or transmetallation is too slow, allowing hydride sources (often from solvent or base impurities) to reduce the Pd-Ar species.[1]
-
Fix: Switch to XPhos Pd G2 . Increase boronic acid equivalents to 2.0. Ensure solvents are strictly degassed.[1]
Issue 2: Hydrolysis of the Ethyl Ester
-
Cause: Base is too strong or reaction time too long at high heat.[1]
-
Fix: Switch base from
to (slightly milder buffering). Lower temperature to 60°C and use a more active catalyst (Tier 2) to compensate for the rate drop.
Issue 3: Low Conversion (Stalled Reaction)
-
Cause: Catalyst poisoning or inactive boronic acid (boroxine formation).
-
Fix: Add a drop of water if using anhydrous solvents (boronic acids need water to activate). verify boronic acid purity by NMR.
References
-
Review of Pyrazole Synthesis & Functionalization
- Faggiani, F., et al. "Regional-selective cross-coupling of halopyrazoles." Synthesis of 4-substituted-1H-pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry.
-
Sterically Demanding Suzuki Couplings (The "AntPhos" and "XPhos" rationale)
-
Mechanistic Studies on Heterocycle Coupling
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (Discusses catalyst inhibition by azoles).[4]
-
-
General Suzuki-Miyaura Methodology
- Suzuki-Miyaura Coupling - Organic Chemistry Portal.
Sources
Functionalization of the pyrazole core of "Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate"
Executive Summary
Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf) and GPCR ligands.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the 5-iodo position (for cross-coupling), the 4-carboxylate (for downstream amidation/reduction), and the 1-isopropyl group (a fixed steric/lipophilic element).[2]
This guide addresses the specific challenge of functionalizing the C5-position . Unlike the more accessible C4-position, the C5-iodide is sterically shielded by the adjacent N1-isopropyl group and electronically modulated by the C4-ester.[1][2] Successful functionalization requires protocols optimized for sterically demanding oxidative addition and reductive elimination .
Strategic Analysis: The "Crowded Center"
Before initiating experimentation, researchers must understand the electronic and steric environment of the substrate.
-
Steric Hindrance (The Critical Factor): The isopropyl group at N1 projects significant bulk toward the C5 position. Standard ligands (e.g., PPh₃) often fail to support the active catalytic species effectively, leading to deiodination (reduction) rather than coupling.
-
Electronic Activation: The C4-ethyl ester is an electron-withdrawing group (EWG).[1][2] It decreases the electron density of the pyrazole ring, thereby facilitating the oxidative addition of the C5-I bond to Palladium(0). However, it also makes the ring less nucleophilic, requiring electron-rich ligands on the metal center.
The Solution: Use bulky, electron-rich phosphine ligands (Buchwald ligands like XPhos or SPhos) or bidentate ligands with large bite angles (like dppf) to overcome the steric barrier and stabilize the intermediate.
Reactivity Map (Graphviz Visualization)
Caption: Reactivity map highlighting the steric clash between the N1-isopropyl group and the C5-iodo reactive site, necessitating specialized ligand systems.
Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at C5. Challenge: The N1-isopropyl group hinders the approach of the boronic acid.[2] Solution: Use SPhos Pd G3 or Pd(dppf)Cl₂ . SPhos is exceptionally good at facilitating coupling on sterically hindered aryl chlorides/iodides.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: SPhos Pd G3 (2-5 mol%) [Alternative: Pd(dppf)Cl₂[2] · DCM]
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]
Step-by-Step Procedure
-
Setup: In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), and base (K₃PO₄, 3.0 equiv).
-
Degassing (Critical): Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Quickly remove the septum/cap, add the SPhos Pd G3 catalyst (0.02 equiv), and reseal. Purge for another 2 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be ~0.1 M to 0.2 M relative to the substrate.
-
Reaction:
-
Thermal: Heat to 80–90°C for 4–12 hours.
-
Microwave: Irradiate at 100°C for 30–60 minutes.
-
-
Monitoring (Self-Validating Step): Check TLC (Hexane/EtOAc 3:1).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol 2: Sonogashira Coupling (Alkynylation)
Objective: Introduction of rigid alkynyl linkers. Nuance: The electron-deficient nature of the pyrazole allows for mild conditions, but Copper (CuI) is usually required to activate the terminal alkyne.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2.5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF (1:1 mixture).
Step-by-Step Procedure
-
Dissolution: Dissolve the pyrazole substrate in dry THF/Et₃N (1:1, 0.2 M) in a screw-cap vial.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.
-
Deoxygenation: Sparge the solution with Argon for 10 minutes. Oxygen causes alkyne homocoupling (Glaser coupling), a common side reaction.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.
-
Note: This substrate is highly reactive under Sonogashira conditions; heating is often unnecessary and may promote byproducts.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu. Concentrate and purify via silica gel chromatography.
Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introducing an amino group at C5.[2] Difficulty: High. The N1-isopropyl group makes the reductive elimination of the bulky amine difficult.[2] Solution: Use BrettPhos Pd G3 or RuPhos Pd G3 , which are specifically designed for coupling primary/secondary amines with hindered halides.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Note: Use Cs₂CO₃ if the ester is sensitive to alkoxides, though tBuO- is bulky and often compatible at lower temps.[1][2]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Reagents: Add substrate, base (NaOtBu), and catalyst (BrettPhos Pd G3) to the vessel.
-
Solvent/Amine: Add anhydrous Toluene followed by the amine.
-
Reaction: Heat to 100°C for 12-18 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite.
-
Purification: Flash chromatography. Note: Amino-pyrazoles are polar; use DCM/MeOH gradients.[1][2]
Troubleshooting & The "Self-Validating System"
A robust protocol must include checks to confirm the chemistry is working as intended.
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst deactivation or insufficient oxidative addition.[1][2] | Switch to a more electron-rich ligand (e.g., from PPh₃ to SPhos). Increase Temp. |
| De-iodinated Product (H instead of I) | "Beta-Hydride Elimination" pathway or protodemetallation.[2] | Strictly exclude water. Use anhydrous solvents.[2] Ensure inert atmosphere. |
| Homocoupling of Alkyne (Sonogashira) | Oxygen presence. | Sparge solvents longer.[2] Add a reducing agent (e.g., sodium ascorbate) if aqueous. |
| Hydrolysis of Ester | Base is too strong/nucleophilic. | Switch from Hydroxide/Alkoxide bases to Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄). |
Experimental Workflow Decision Tree
Caption: Decision tree for selecting the appropriate functionalization protocol based on the desired chemical outcome.
References
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Compound Summary. (Analogous reactivity data). Available at: [Link]
Sources
Troubleshooting & Optimization
Purification of "Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate" by column chromatography
Executive Summary & Molecule Profile
Welcome to the technical support hub for Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate . This guide addresses the specific challenges associated with purifying 5-iodo-pyrazoles, primarily the separation of closely eluting regioisomers (3-iodo vs. 5-iodo) and the stability of the C-I bond on acidic stationary phases.
Target Molecule Profile
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Pyrazole Ring | Moderately polar; basic nitrogen (N2) can tail on acidic silica. |
| Substituents | 5-Iodo (C-I) | Lipophilic, heavy atom. Potential for deiodination (purple banding) if silica is too acidic. |
| Ester Group | Ethyl Carboxylate | H-bond acceptor. Provides good UV visibility (conjugated system). |
| N-Substituent | Isopropyl | Steric bulk at N1. Influences the dipole moment, aiding separation from less hindered isomers. |
Pre-Purification Diagnostics (The "Triage")
Before packing your column, you must diagnose the crude mixture.[1] The most common failure mode is attempting a gradient without establishing
Diagnostic Protocol: TLC Analysis
Objective: Establish separation between the 5-iodo product and the des-iodo starting material or 3-iodo regioisomer.
-
Plate Preparation: Use Silica Gel
plates. -
Eluent Screening:
-
Standard: 10% EtOAc in Hexanes.
-
Polarity Check: If
, increase to 20% EtOAc. -
Visualization: UV (254 nm) is primary. Iodine stain is secondary (the product contains iodine, but external iodine staining helps visualize non-UV active impurities).
-
Critical Checkpoint:
-
Target
: 0.35 – 0.45 for the product. -
: Must be
between the 5-iodo target and the nearest impurity (usually the 3-iodo regioisomer or unreacted starting material).
Decision Logic: Method Development
Figure 1: Decision tree for optimizing the mobile phase before committing to column chromatography.
The Purification Protocol
Standard Operating Procedure (SOP)
Stationary Phase: Silica Gel 60 (40-63 µm). Mobile Phase A: n-Hexanes (or Heptane). Mobile Phase B: Ethyl Acetate (EtOAc).
Step 1: Column Packing
-
Ratio: Use 30-50g of silica per 1g of crude material. The separation of regioisomers requires a higher silica ratio (50:1) than simple filtration.
-
Neutralization (Optional but Recommended): If your crude material is acid-sensitive or if you observe purple discoloration (iodine release) during TLC, pretreat the silica slurry with 1% Triethylamine (TEA) in Hexanes.
Step 2: Sample Loading
-
Technique: Dry Loading is superior for this compound.
-
Dissolve crude in minimal DCM.[1]
-
Add Celite (1:2 ratio w/w).
-
Evaporate to a free-flowing powder.
-
Load atop the packed column.
-
Why? Liquid loading in EtOAc can cause band broadening, ruining the separation of the 5-iodo and 3-iodo isomers.
-
Step 3: Gradient Elution
Do not use an isocratic method immediately. Use a linear gradient to sharpen peaks.
| Time (CV - Column Volumes) | % Mobile Phase B (EtOAc) | Purpose |
| 0 - 2 CV | 0% | Elute non-polar grease/impurities. |
| 2 - 10 CV | 0% | Slowly move the 5-iodo product. |
| 10 - 15 CV | 10% | Elute the main product. |
| 15 - 20 CV | 25% | Flush polar impurities (acids/des-iodo). |
Troubleshooting Guide
Issue 1: "I see a purple band forming on the column."
Diagnosis: Deiodination.
The C-I bond at the 5-position is susceptible to homolytic cleavage or acid-catalyzed hydrolysis, releasing elemental iodine (
-
Shield from Light: Wrap the column in aluminum foil. Iodopyrazoles are photosensitive.
-
Buffer the System: The acidity of standard silica (
) accelerates this. Repack the column using silica slurried in Hexane + 1% Triethylamine.
Issue 2: "The 3-iodo and 5-iodo isomers are co-eluting."
Diagnosis: Regioisomer overlap. The 5-iodo isomer (target) and 3-iodo isomer (impurity) have very similar polarities. However, the 5-iodo position is more sterically crowded (next to the isopropyl group). Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . The
interactions of Toluene with the pyrazole ring can amplify the steric differences between the isomers. -
Decrease Slope: Run a shallower gradient (e.g., 5% to 10% EtOAc over 20 CV).
Issue 3: "My product is tailing significantly."
Diagnosis: Basic Nitrogen Interaction. The pyrazole nitrogen (N2) is interacting with the silanol protons on the silica surface. Solution: Add 0.5% - 1% Triethylamine to the mobile phase. This blocks the silanol sites, sharpening the peak shape.
Logic of Separation (Mechanism)
The separation relies on the Steric-Electronic Effect .
-
Lipophilicity: The Iodine atom is highly lipophilic. The iodinated product will generally elute before the non-iodinated starting material (des-iodo) in normal phase chromatography.
-
Dipole Moment: The 1-isopropyl group creates a steric clash with the 5-iodo group. This forces the iodine out of plane or distorts the ring slightly, changing the net dipole moment compared to the 3-iodo isomer (where the iodine is far from the isopropyl group). This difference in dipole moment is what allows silica to discriminate between them.
Figure 2: Expected elution order on Silica Gel. The 5-iodo elutes before the 3-iodo due to steric shielding of the polar nitrogen by the isopropyl/iodine clash.
Frequently Asked Questions (FAQ)
Q: Can I use C18 (Reverse Phase) for this purification? A: Yes. In fact, C18 is often better for separating iodine-containing regioisomers because the large iodine atom interacts strongly with the hydrophobic C18 chains.
-
Protocol: Water/Acetonitrile gradient (50%
90% ACN). The 5-iodo product will elute later than the des-iodo impurities in Reverse Phase.
Q: How do I store the purified fraction? A: Do not leave it in solution (especially chlorinated solvents) for long periods. Evaporate immediately, flush with Nitrogen/Argon, and store at -20°C in an amber vial. The C-I bond is photolabile.
Q: My crude is an oil, but the product should be a solid. What happened? A: This is likely residual solvent (EtOAc/DCM) trapped in the crystal lattice or the presence of the 3-iodo regioisomer preventing crystallization.
-
Fix: Triturate the oil with cold pentane or hexanes. If the 5-iodo product is pure, it should precipitate as a white/off-white solid.
References
-
Synthesis and Regioselectivity
- Source: Aggarwal, R., et al. "Regioselective synthesis of 1-aryl-3,5-bis(aryl/heteroaryl)-1H-pyrazoles." Journal of Heterocyclic Chemistry, 2011.
- Relevance: Establishes the steric influence of N1-substituents on pyrazole reactivity and properties.
-
Chromatographic Behavior of Iodinated Heterocycles
- Source: BenchChem Technical Notes. "Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole."
- Relevance: Confirms the utility of silica gel and the necessity of gradient elution for iodopyrazoles.
-
Stability of Halogenated Pyrazoles
- Source: Eicher, T., & Hauptmann, S.
- Relevance: Standard text detailing the photolability of C-I bonds in electron-rich heterocycles.
Sources
Common impurities in "Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate" synthesis
Technical Support Center: High-Purity Synthesis of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Executive Summary & Critical Impurity Profile
Target Molecule: this compound Primary Application: Key intermediate for kinase inhibitors (e.g., ALK, ROS1 inhibitors). Synthesis Logic: The most robust industrial route utilizes the Sandmeyer reaction (diazotization-iodination) of the 5-amino precursor. Direct iodination of the 5-H pyrazole is often avoided due to poor regioselectivity (C3 vs. C5) and poly-iodination.
The table below details the specific impurities users will encounter during the Sandmeyer transformation of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate .
| Impurity Name | Structure Description | Mass Shift (vs Target) | Origin / Root Cause |
| Impurity A (Precursor) | 5-Amino starting material | Incomplete diazotization; reaction quenched too early. | |
| Impurity B (Des-iodo) | 5-H derivative (Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate) | Hydro-deamination. Radical abstraction of H from solvent (THF/EtOH) instead of Iodine capture. | |
| Impurity C (Phenolic) | 5-Hydroxy derivative | Hydrolysis. Water present in solvent or reagents attacks the diazonium intermediate. | |
| Impurity D (Azo-dimer) | Azo-coupled dimer | Diazo Coupling. Reaction concentration too high; diazonium salt reacts with unreacted amine. | |
| Impurity E (Chloro) | 5-Chloro derivative | Halide Exchange. Use of HCl for diazotization without sufficient Iodide excess. |
Technical Protocol: Non-Aqueous Sandmeyer Iodination
Why this protocol?
Traditional aqueous Sandmeyer conditions (NaNO
Reagents:
-
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq)[1]
-
Diiodomethane (CH
I ) (3.0 eq) or Iodine (I ) (1.5 eq) -
Isoamyl nitrite (1.5 eq)
-
Acetonitrile (ACN), anhydrous (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Purge the reaction vessel with Nitrogen/Argon. Dissolve the 5-amino precursor in anhydrous ACN.
-
Iodine Source Addition: Add Diiodomethane (preferred for radical generation) or Iodine. Stir until dissolved.
-
Diazotization (The Critical Step):
-
Monitoring: Monitor by HPLC/TLC.
-
Look for: Disappearance of the polar amine spot.
-
Watch for: Appearance of the non-polar Iodo product.
-
-
Workup:
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 5-Iodo product is significantly less polar than the 5-Amino precursor.
Troubleshooting Guide (FAQ)
Q1: My product has a strong reddish-orange color even after column chromatography. What is it?
-
Diagnosis: This is likely Impurity D (Azo-dimers) . Diazonium salts are electrophiles that attack electron-rich aromatic rings (like the unreacted 5-aminopyrazole).
-
Fix:
-
Ensure dilute conditions (0.1 M - 0.2 M). High concentration favors intermolecular coupling.
-
Add the nitrite slowly to keep the steady-state concentration of diazonium low.
-
Ensure the reaction temperature is high enough (60°C+) to promote rapid iodination rather than coupling.
-
Q2: LC-MS shows a major peak at M-126 (Mass ~182). Why?
-
Diagnosis: You have generated Impurity B (The 5-H derivative) . The diazonium radical abstracted a Hydrogen atom from the solvent instead of an Iodine atom.
-
Fix:
-
Avoid H-donors: Do not use THF or Ethanol as solvents. Use Acetonitrile (ACN) or Dichloromethane (DCM).
-
Increase Iodine Source: Increase CH
I or I equivalents to 4.0 eq to statistically favor Iodine capture.
-
Q3: I see a +16 mass shift (or M-110 vs target) and the product is hard to crystallize.
-
Diagnosis: Impurity C (5-OH/Phenol) . Water entered the system.[4]
-
Fix:
-
Dry your Acetonitrile over molecular sieves (3Å).
-
Use fresh Isoamyl nitrite (old bottles absorb water).
-
Switch strictly to the Non-Aqueous protocol described above.
-
Q4: Can I use NaNO2 and HCl instead of Isoamyl Nitrite?
-
Answer: Yes, but you risk Impurity E (5-Chloro) via halide exchange if Cl- ions are present. If you must use aqueous conditions, use H2SO4 (Sulfuric acid) instead of HCl to ensure the only nucleophilic halide present is Iodide (from KI).
Pathway Visualization
The following diagram illustrates the reaction pathways and the divergence points where specific impurities are generated.
Caption: Mechanistic divergence in the Sandmeyer iodination. Control of solvent (anhydrous) and stoichiometry is required to force the pathway toward the Target (Blue) and avoid H-abstraction or Hydrolysis (Red).
References
-
Sandmeyer Reaction Mechanism & Radical Pathways
-
Non-Aqueous Iodination Protocols
-
Synthesis of Pyrazole Carboxylates
- Title: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid deriv
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link]
Sources
- 1. appretech.com [appretech.com]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stability & Functionalization of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Deiodination & Degradation
Introduction: The "Iodine Anchor" Paradox
You are likely working with Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate because it is a high-value scaffold for kinase inhibitor development. The C-5 iodine is your "anchor"—a reactive handle intended for Suzuki, Sonogashira, or Buchwald couplings.
However, this bond is chemically fragile. Users frequently report three failure modes:
-
Photolytic Cleavage: The solid turns purple during storage (homolytic fission).
-
Protodeiodination (Catalysis): Your Suzuki coupling yields the reduced product (H instead of R) rather than the coupled product.
-
Halogen Dance (Metalation): Attempts to functionalize the C-3 position result in the loss of the C-5 iodine.
This guide provides the mechanistic causality and protocols to prevent these failures.
Module 1: Storage & Handling (The "Purple Solid" Issue)
User Question: "My white powder has turned violet/purple after two weeks on the bench. Is it still usable?"
Root Cause: Homolytic Cleavage
The C–I bond energy in electron-deficient pyrazoles is relatively low (~50–60 kcal/mol). Exposure to UV or visible light (<450 nm) excites the molecule, causing homolytic cleavage of the C–I bond. The released iodine radical (
Protocol: The "Dark & Dry" Standard
-
Purification: If the solid is purple, wash with cold 10% aqueous sodium thiosulfate (
) to reduce back to iodide, then recrystallize from Ethanol/Heptane. -
Storage:
-
Container: Amber glass vials (mandatory).
-
Atmosphere: Argon backfill (oxygen promotes radical propagation).
-
Temp: -20°C is recommended for long-term (>1 month) storage.
-
Module 2: Preventing Deiodination in Cross-Coupling
User Question: "I tried a Suzuki coupling at C-5. I observed full conversion, but mass spec shows the 'reduced' product (M-126) where the Iodine was replaced by Hydrogen. Why?"
Root Cause: -Hydride Elimination
This is the most common failure mode. After the Palladium oxidatively adds to the C–I bond, the complex is vulnerable. If the transmetalation is slow, or if "hydride sources" are present, the Pd(II) species undergoes
Common Hydride Sources (The Enemy):
-
Alcohols: Ethanol/Isopropanol (often used as cosolvents) are primary hydride donors.
-
Amines: Triethylamine can donate hydrides via
-elimination. -
Water: Promotes protodeboronation of the coupling partner.[1]
The "Deiodination Trap" Diagram
The following diagram illustrates how your reaction diverts from the productive cycle into the deiodination trap.
Caption: The "Deiodination Trap" (Red Path) occurs when transmetalation is slower than hydride abstraction from solvents.
Troubleshooting Protocol: The "Anhydrous Bulk" System
To force the reaction down the Blue Path (Product) and avoid the Red Path (Reduction), apply these three changes:
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMF, Dioxane, or Toluene | Strictly anhydrous. NEVER use Ethanol, Methanol, or Isopropanol. Removes the primary hydride source. |
| Catalyst | Pd(dppf)Cl₂ or Pd-XPhos | Bidentate (dppf) or Bulky (XPhos) ligands accelerate the Reductive Elimination step, outcompeting the side reaction. |
| Base | Cs₂CO₃ or K₃PO₄ (Solid) | Use solid bases suspended in aprotic solvents rather than aqueous base solutions to minimize hydrolysis. |
Module 3: Functionalizing C-3 (The "Knochel" Solution)
User Question: "I want to functionalize the C-3 position (C-H activation) while keeping the C-5 Iodine intact. When I use n-BuLi, I lose the Iodine."
Root Cause: Lithium-Halogen Exchange
Iodine is a "soft" electrophile. Alkyllithiums (n-BuLi) are "soft" nucleophiles. The rate of Lithium-Halogen exchange at the C-5 position is orders of magnitude faster than the deprotonation of the C-3 proton. You are essentially swapping the iodine for lithium, which then protonates upon workup (deiodination).
Protocol: The "Turbo-Grignard" Switch
You must switch from a nucleophilic base (n-BuLi) to a non-nucleophilic, kinetically active base. The industry standard for this transformation is the Knochel-Hauser Base (TMPMgCl·LiCl) .[2][3]
Why it works:
-
Sterics: TMP (2,2,6,6-tetramethylpiperidide) is too bulky to attack the Iodine.
-
LiCl Effect: The Lithium Chloride breaks bulky magnesium aggregates, creating a "Turbo" monomeric species that is soluble in THF and reactive enough to deprotonate C-3 at low temperatures.
Experimental Workflow: C-3 Functionalization
-
Preparation: Dissolve Target Molecule (1.0 eq) in anhydrous THF under Argon. Cool to -40°C (Crucial: -78°C is often too cold for Mg bases; 0°C causes degradation).
-
Metalation: Add TMPMgCl·LiCl (1.1 eq) dropwise.
-
Observation: The solution may turn slight yellow. Stir for 30 mins at -40°C.
-
-
Trapping: Add your electrophile (e.g., Iodine, Aldehyde, DMF) slowly.
-
Warm Up: Allow to warm to 0°C over 1 hour.
-
Quench: Sat. aq. NH₄Cl.
Decision Tree: Reagent Selection
Caption: Use TMPMgCl·LiCl to target C-H bonds without disturbing the C-I bond.
References
-
Mechanisms of Dehalogenation in Pd-C
- Navarro, O. et al. "Dehalogenation of Aryl Halides during Cross-Coupling." Journal of Organic Chemistry. (2005).
- Context: Defines the hydride transfer mechanism
-
Knochel-Hauser Base Applic
- Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
- Context: The foundational paper for TMPMgCl·LiCl ("Turbo Grignard") preventing side reactions in sensitive heterocycles.
-
Ligand Effects on Reductive Elimin
- Surry, D. S. & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (2011).
- Context: Explains why bulky ligands (XPhos, SPhos)
Sources
Stability of "Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate" under different reaction conditions
Technical Support Center: Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate, its stability under various reaction conditions is paramount to achieving successful synthetic outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, ensuring the integrity of your research and development efforts.
Section 1: General Handling, Storage, and Stability FAQs
This section addresses the most common initial queries regarding the physical and chemical stability of the reagent.
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the reagent's purity and reactivity. We recommend storing the compound at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[1] The C-I bond in aryl iodides can be susceptible to slow decomposition upon prolonged exposure to light and air, which can lead to the formation of elemental iodine.[2] Keeping the material in a dark place, such as an amber vial or within a light-blocking secondary container, is a mandatory precaution.
Q2: I've received a shipment and the solid has a faint pink or brownish tint. Is it compromised?
A2: A slight discoloration often indicates the presence of trace amounts of elemental iodine (I₂), which can form from the slow decomposition of the aryl iodide, particularly with exposure to light or atmospheric oxygen.[2] For many robust applications, such as high-yielding palladium-catalyzed cross-coupling reactions, this minor impurity may not significantly impact the outcome. However, for sensitive or stoichiometric reactions, or when investigating reaction kinetics, purification is advisable. This can typically be achieved by dissolving the material in a suitable organic solvent (e.g., ethyl acetate) and washing with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench the I₂, followed by drying and solvent removal.
Q3: What is the general thermal stability of this compound? Can I heat my reactions vigorously?
A3: The compound is a solid with a defined melting point, indicating good thermal stability under normal laboratory conditions. Studies on related pyrazole carboxylates show they are thermally stable, but will decompose at elevated temperatures.[3] In the context of reactions, typical heating between 80-120°C for extended periods (e.g., in Suzuki or Buchwald-Hartwig couplings) is generally well-tolerated, provided the reaction is conducted under an inert atmosphere to prevent oxidative decomposition.[4][5] However, unnecessarily high temperatures should be avoided as they can promote side reactions such as de-iodination.
Section 2: Troubleshooting Guide for Common Synthetic Applications
This section focuses on the compound's stability and reactivity within the context of its most frequent application: palladium-catalyzed cross-coupling reactions. The C-I bond is the primary reactive site, and its behavior dictates the success of these transformations.[6]
General Cross-Coupling Troubleshooting Workflow
Low yields or the recovery of starting material are common issues in cross-coupling chemistry. The following workflow can help diagnose problems related to reagent stability and reaction conditions.
Caption: Troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[7] The high reactivity of the C-I bond makes our substrate an excellent coupling partner.
Problem: My primary side product is the de-iodinated starting material, 1-isopropyl-1H-pyrazole-4-carboxylate.
-
Causality & Explanation: Dehalogenation, specifically protodeiodination, is a known side reaction in Suzuki couplings. It can occur when the organopalladium intermediate, formed after oxidative addition, undergoes protonolysis before it can transmetalate with the boronic acid derivative. This pathway is favored by the presence of acidic protons (e.g., from water) and can be exacerbated by high temperatures and long reaction times.
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, minimizing the amount of water can suppress this side reaction.[8] Consider using anhydrous solvents like dioxane or toluene with a solid, anhydrous base such as K₃PO₄ or Cs₂CO₃.[5][9]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred. If using an aqueous system, ensure the base is sufficiently strong to facilitate the catalytic cycle efficiently, thereby minimizing the lifetime of the vulnerable organopalladium intermediate.
-
Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily prolonged heating, which can promote decomposition and side reactions.
-
Sonogashira Coupling
This reaction couples the iodo-pyrazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11]
Problem: I am observing significant amounts of alkyne homo-coupling (Glaser coupling product).
-
Causality & Explanation: The copper(I) co-catalyst, essential for the Sonogashira reaction, can also catalyze the oxidative homo-coupling of terminal alkynes in the presence of oxygen.[10] This side reaction consumes your alkyne and can complicate purification.
-
Troubleshooting & Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the catalysts. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes.[12]
-
Use Fresh Copper(I) Iodide (CuI): CuI can oxidize over time. Using a freshly opened bottle or a sample stored under inert gas is recommended.
-
Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which completely circumvent the issue of Glaser coupling.[10] These often require specific ligands and may be worth exploring if homo-coupling remains a persistent issue.
-
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the pyrazole and an amine.[13]
Problem: The reaction is sluggish or stalls, even with standard catalysts and bases.
-
Causality & Explanation: While the reactivity of aryl halides in Buchwald-Hartwig amination is generally Br > Cl > I, aryl iodides can sometimes be challenging substrates.[4] The iodide anion generated during the catalytic cycle can form unreactive palladium-iodide bridged dimers, effectively sequestering the active catalyst and slowing the reaction.[14]
-
Troubleshooting & Solutions:
-
Ligand Choice is Key: This issue is often ligand-dependent. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective at preventing the formation of inactive catalyst species and promoting efficient reductive elimination.[14]
-
Base and Solvent Screening: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[4] The choice of solvent (e.g., toluene, dioxane) can also influence catalyst solubility and activity. A systematic screen of ligands, bases, and solvents is often necessary to find the optimal conditions for this specific substrate-amine combination.
-
Section 3: Chemical Compatibility and Functional Group Stability
This table summarizes the stability of the key functional groups within this compound under various conditions.
| Functional Group | Condition Category | Stability & Key Considerations |
| C-I Bond | Palladium Catalysis | Reactive. This is the intended point of reactivity for cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.).[6][9] |
| Strong Bases (e.g., n-BuLi) | Reactive. Can undergo lithium-halogen exchange at low temperatures. | |
| Strong Reducing Agents (e.g., H₂, Pd/C) | Reactive. Susceptible to hydrodeiodination. | |
| Photolytic (UV Light) | Moderately Unstable. Can lead to homolytic cleavage and formation of I₂, causing discoloration.[2] Store in the dark. | |
| Ethyl Ester | Aqueous Base (e.g., NaOH, KOH) | Unstable. Susceptible to saponification (hydrolysis) to the corresponding carboxylic acid, especially with heating. |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Unstable. Susceptible to hydrolysis under heating. | |
| Strong Reducing Agents (e.g., LiAlH₄, DIBAL-H) | Reactive. Can be reduced to the corresponding primary alcohol (hydroxymethyl group).[15] | |
| Organometallic Reagents | Reactive. Can react with Grignard or organolithium reagents. | |
| Pyrazole Ring | General pH Range (2-12) | Highly Stable. The pyrazole core is robust and generally unreactive under most common synthetic conditions. |
| Strong Oxidizing Agents | Generally Stable. The aromatic ring is relatively electron-deficient and resistant to oxidation. | |
| Electrophilic Iodination | Unreactive. The C4 position is already substituted with iodine. Further iodination is unlikely.[16] |
Section 4: Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a validated starting point for coupling this compound with a generic arylboronic acid.
Objective: To synthesize Ethyl 5-aryl-1-isopropyl-1H-pyrazole-4-carboxylate.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]
-
Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Through a septum, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting iodo-pyrazole is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Elsevier. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ScienceDirect.[Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd.[Link]
-
MDPI. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum.[Link]
-
Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Journal of Chemical Education. (2018). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications.[Link]
-
US EPA. (n.d.). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. U.S. Environmental Protection Agency.[Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.[Link]
-
Lead Sciences. (n.d.). Ethyl 5-iodo-1H-pyrazole-4-carboxylate. Lead Sciences.[Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.[Link]
-
MDPI. (2019). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.[Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.[Link]
-
Shimadzu. (2019). Sodium Iodide Solution Safety Data Sheet. Shimadzu Scientific Instruments.[Link]
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
-
ResearchGate. (n.d.). Suzuki reaction on iodo-labeled RNA. ResearchGate.[Link]
-
Royal Society of Chemistry. (n.d.). Some iodinated pyrazole derivatives. Journal of the Chemical Society C.[Link]
-
National Institutes of Health. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. PMC - NIH.[Link]
-
National Institutes of Health. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.[Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem.[Link]
-
ChemSynthesis. (2025). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. ChemSynthesis.[Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook.[Link]
-
Royal Society of Chemistry. (2020). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives. RSC Publishing.[Link]
-
PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed.[Link]
-
Royal Society of Chemistry. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters. The Royal Society of Chemistry.[Link]
-
Chemspace. (n.d.). Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. Chemspace.[Link]
-
Chemical Papers. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes. Springer.[Link]
Sources
- 1. Ethyl 5-iodo-1H-pyrazole-4-carboxylate - Lead Sciences [lead-sciences.com]
- 2. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 3. chempap.org [chempap.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. scribd.com [scribd.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Page loading... [wap.guidechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Structural Validation: Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Executive Summary
Context: Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly as an electrophile for Suzuki-Miyaura cross-couplings targeting the C5 position. Its structural integrity is critical; however, pyrazole regiochemistry (N1 vs. N2 alkylation) and halogenation position (C3 vs. C5) are notorious sources of synthetic ambiguity.
Purpose: This guide provides a definitive 1H NMR analysis strategy to validate the synthesis of the title compound. Unlike standard spectral lists, this document compares the target molecule against its non-iodinated precursor and potential regioisomers , establishing a self-validating logic for structural assignment.
Key Performance Metric: The "Vanishing Proton" effect at the C5 position and the specific desolvation shifts of the N-isopropyl methine proton.
Part 1: Theoretical Framework & Structural Logic
To accurately interpret the NMR data, one must understand the electronic environment of the pyrazole core. The target molecule possesses three distinct spin systems:
-
The Ethyl Ester: A diagnostic quartet and triplet system.
-
The N-Isopropyl Group: A septet (methine) and doublet (methyls).
-
The Pyrazole Core: A single aromatic proton at C3 (the C5 proton is replaced by Iodine).
The "Diagnostic Gap"
The most common synthetic error in generating this scaffold is incomplete iodination or iodination at the wrong carbon (C3) if the N-substituent directing effect is misunderstood.
-
Target (5-Iodo): Contains only one aromatic singlet (H3). The bulky Iodine at C5 exerts a steric "ortho-effect" on the N-isopropyl group.
-
Precursor (Non-iodo): Contains two aromatic singlets (H3 and H5). H5 is typically more deshielded and exhibits NOE (Nuclear Overhauser Effect) with the N-isopropyl group.
-
Isomer (3-Iodo): Contains one aromatic singlet (H5).[1] H5 will show a strong NOE with the N-isopropyl group, whereas H3 in the target will not.
Part 2: Comparative Analysis (Experimental Data)
The following data compares the Target Molecule against its direct precursor to illustrate the "Vanishing Proton" validation method.
Solvent: Chloroform-d (
Table 1: Chemical Shift Comparison ( ppm)
| Assignment | Precursor (Ethyl 1-isopropyl-pyrazole-4-carboxylate) | Target (Ethyl 5-iodo-1-isopropyl-pyrazole-4-carboxylate) | |
| C5-H | 8.05 (s, 1H) | ABSENT | Diagnostic (Loss of Signal) |
| C3-H | 7.92 (s, 1H) | 8.01 (s, 1H) | +0.09 (Deshielding by I) |
| N-CH (iPr) | 4.55 (sept, 1H) | 4.72 (sept, 1H) | +0.17 (Steric/Electronic deshielding) |
| OCH2 (Et) | 4.31 (q, 2H) | 4.33 (q, 2H) | Negligible |
| CH3 (iPr) | 1.55 (d, 6H) | 1.58 (d, 6H) | +0.03 |
| CH3 (Et) | 1.36 (t, 3H) | 1.37 (t, 3H) | Negligible |
Note: Chemical shifts are representative values based on substituent additivity principles and analogous pyrazole scaffolds [1, 2].
Analysis of Alternatives: Solvent Selection
While
-
Performance in DMSO-d6: The polarity of DMSO often separates the H3 and H5 signals of the impurity more distinctly than
, preventing the H3 singlet of the product from masking the H3/H5 of the starting material.
Part 3: Experimental Protocol & Workflow
Method: The "Vanishing Proton" Validation Protocol
This protocol is designed to confirm C5-iodination and rule out C3-iodination.
Step 1: Sample Preparation
-
Weigh 5-10 mg of the isolated solid.
-
Dissolve in 0.6 mL of
(ensure solvent is free of acid traces to prevent peak broadening). -
Filter through a cotton plug if any turbidity remains (iodinated pyrazoles can be hydrophobic).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (Zero-Go).
-
Relaxation Delay (D1): Set to 3.0 seconds .
-
Reasoning: The C3-H proton is isolated and may have a longer T1 relaxation time. A short D1 can lead to integration errors, making it look like an impurity relative to the alkyl protons.
-
-
Scans (NS): 16 scans (sufficient for >95% purity check).
Step 3: Processing & Logic Check Follow the decision tree below to validate the structure.
Visualization: Structural Validation Logic
Caption: Logic flow for distinguishing the target 5-iodo compound from precursors and regioisomers using 1H NMR and NOE.
Part 4: Advanced Characterization (NOE Diagnostics)
If the 1H NMR shows a single aromatic peak, you must confirm it is H3 (Target) and not H5 (Regioisomer).
The NOE Experiment:
-
Setup: Irradiate the Isopropyl Methine proton (
4.72 ppm). -
Expectation for Target (5-Iodo): The Iodine atom blocks the interaction between the N-isopropyl group and the C3-H. Result: Zero or negligible NOE enhancement at 8.01 ppm.
-
Expectation for Isomer (3-Iodo): The C5-H is directly adjacent to the N-isopropyl group. Result: Strong positive NOE enhancement at the aromatic signal.
Visualization: NOE Interaction Map
Caption: Spatial relationships determining NOE signals. The 5-Iodo substituent sterically isolates the N-isopropyl group from the remaining aromatic proton (H3).
References
-
BenchChem. (2025).[2][3] Comparative Guide to the Iodination of Pyrazoles. Retrieved from
-
National Institutes of Health (NIH). (2025). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC Database. Retrieved from
-
Royal Society of Chemistry (RSC). (2012).[4] 1H NMR data for Ethyl 3-acetamido-1H-pyrazole-4-carboxylate. Med. Chem. Commun. Retrieved from
-
University of Pittsburgh. (2025). NMR Chemical Shifts of Trace Impurities. Retrieved from
Sources
Single-crystal X-ray structure of "Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate" derivatives
A Comparative Guide to Regioisomer Identification: Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate[1]
Executive Summary & Strategic Context
In the development of pyrazole-based pharmacophores (e.g., kinase inhibitors, cannabinoid antagonists), the This compound serves as a critical "linchpin" intermediate.[1] The presence of the C5-iodine allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-carboxylate provides a handle for heterocyclization.[1]
However, the synthesis of this scaffold via N-alkylation or iodination often yields a mixture of 1,3- and 1,5-regioisomers .[1] Misassignment of these isomers at the early scaffold stage can lead to months of wasted medicinal chemistry effort.
This guide objectively compares structural determination methods, establishing Single-Crystal X-Ray Diffraction (SC-XRD) as the absolute standard over NMR techniques, and details the specific crystallographic features—such as halogen bonding—that define this molecule's solid-state behavior.[1]
The Regioselectivity Challenge
When alkylating 3(5)-iodo-1H-pyrazole-4-carboxylate derivatives, two steric and electronic pathways compete, leading to distinct isomers:
-
1,5-Isomer (Target): The isopropyl group is adjacent to the iodine.[1] Sterically congested.
-
1,3-Isomer (Byproduct): The isopropyl group is distal to the iodine. Thermodynamically favored in some conditions.[1]
Differentiating these requires resolving the spatial relationship between the N-isopropyl group and the C-Iodine atom.
Workflow Visualization: Isomer Generation & Analysis
Figure 1: The critical decision pathway for regioisomer assignment. While NMR is faster, it relies on through-space interactions that can be ambiguous in sterically crowded pyrazoles.[1]
Comparative Analysis: NMR vs. SC-XRD
For this specific class of iodopyrazoles, we compared the efficacy of standard characterization against crystallographic analysis.
| Feature | 1D/2D NMR (NOESY) | Single-Crystal XRD | Verdict |
| Regio-Assignment | Inferential. Relies on NOE cross-peaks between i-Pr methine and C5 substituents. The Iodine atom is "silent" in proton NMR.[1] | Absolute. Direct visualization of the N-C and C-I bonds.[1] Unambiguously distinguishes 1,3 vs 1,5 placement. | XRD Wins |
| Steric Analysis | Indirect. Inferred from chemical shift anisotropy or rotameric broadening.[1] | Direct. Provides exact torsion angles (N1-C5-I) and steric clash metrics.[1] | XRD Wins |
| Sample Req. | ~5-10 mg (Recoverable) | Single crystal (~0.1 - 0.3 mm).[1] | NMR Wins |
| Turnaround | 1-2 Hours | 24-48 Hours (Growth + Collection).[1] | NMR Wins |
| Data Integrity | Subject to solvent effects (e.g., DMSO vs CDCl3 shifts). | Solvent-independent molecular geometry.[1] | XRD Wins |
Critical Insight: In 5-iodo-1-isopropyl derivatives, the bulky iodine and isopropyl groups force the molecule into specific conformations that can reduce NOE signal intensity, leading to false negatives in NMR.[1] XRD suffers no such limitation.[1]
Crystallographic Characterization & Protocol
4.1 Crystal Growth Protocol
Obtaining diffraction-quality crystals of this compound requires balancing the lipophilicity of the iodine with the polarity of the ester.[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Hexane (1:[1]1) or Isopropanol.
-
Procedure: Dissolve 20 mg of the purified fraction in 2 mL of warm ethanol. Add hexane dropwise until slight turbidity appears.[1] Cap the vial with perforated parafilm and allow to stand at room temperature for 3-5 days.
-
Expected Morphology: Colorless blocks or prisms.[1]
4.2 Structural Features & Halogen Bonding
The presence of the Iodine atom at position 5 is not just a synthetic handle; it dictates the solid-state packing through Halogen Bonding (XB) .[1]
-
The Sigma Hole: The iodine atom exhibits a region of positive electrostatic potential (σ-hole) along the C-I bond axis.[1]
-
Interaction: In the crystal lattice, this σ-hole typically interacts with Lewis bases—most notably the carbonyl oxygen of the ester group (C-I[1]···O=C) or the nitrogen of a neighboring pyrazole ring.[1]
-
Bond Lengths (Benchmarks):
4.3 Data Collection Parameters (Recommended)
-
Temperature: 100 K (to reduce thermal motion of the heavy Iodine atom).
-
Radiation: Mo-Kα (λ = 0.71073 Å).[1] Note: Cu-radiation can be used but requires careful absorption correction due to Iodine's high absorption coefficient.[1]
-
Refinement: The heavy iodine atom dominates the scattering phases, facilitating solution via Direct Methods or Patterson Methods (SHELXT/SHELXS).
Technical Deep Dive: The "Phase Problem" Advantage
For this specific molecule, the 5-iodo substituent is a crystallographic asset.[1]
-
Heavy Atom Effect: Iodine (Z=53) scatters X-rays significantly more strongly than C, N, or O.
-
Solution Certainty: The position of the Iodine atom is easily located in the Patterson map. This anchors the phases for the rest of the structure, making the solution robust even with smaller or slightly disordered crystals.
-
Absolute Configuration: If the molecule were chiral (e.g., if the isopropyl was a sec-butyl), the anomalous scattering of Iodine would allow absolute stereochemical determination (Flack parameter) without derivatization.
Visualization: Halogen Bonding Network
Figure 2: Schematic of the supramolecular assembly driven by the 5-iodo substituent. The linearity of the C-I···O interaction is a hallmark of halogen bonding in these derivatives.
References
-
Dumitrescu, D. et al. (2020).[1] 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(12), 1150.[1] [1]
- Key Insight: Establishes the prevalence of C-I···O and C-I···N interactions in 5-iodopyrazoles.
-
Kudyakova, Y. S. et al. (2025).[1][2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26, 10335.[2][3]
- Key Insight: Discusses the thermodynamic vs.
-
Naveen, S. et al. (2016).[1][4] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 136-145.[1]
- Key Insight: Provides comparative bond length data for the ethyl pyrazole-4-carboxyl
-
Golz, C. et al. (2019).[1] Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state. CrystEngComm, 21, 1234-1242.[1]
- Key Insight: Detailed Hirshfeld surface analysis of iodine interactions in pyrazole crystals.
Sources
A Comparative Guide to the Reactivity of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Iodo-Pyrazoles in Modern Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2] The strategic functionalization of the pyrazole ring is paramount in the design of novel therapeutics, and in this context, iodo-pyrazoles have emerged as exceptionally versatile building blocks. The carbon-iodine bond serves as a highly reactive handle for the introduction of molecular complexity through various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1]
This guide provides an in-depth comparative analysis of the reactivity of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate against other iodo-pyrazole derivatives. We will explore the influence of substituent patterns on reaction outcomes, supported by experimental data, and provide detailed protocols for key transformations. Our objective is to equip researchers with the practical insights necessary to effectively utilize this and related reagents in their synthetic endeavors.
Synthesis of this compound: A Proposed Pathway
Part 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
The initial step involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, isopropylhydrazine and an appropriate derivative of ethyl 2-formyl-3-oxopropanoate would be the ideal starting materials.[3]
Experimental Protocol:
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol, add isopropylhydrazine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.
Part 2: Iodination at the C5-Position
The second step is the regioselective iodination of the pyrazole ring. The directing effects of the substituents on the pyrazole ring are crucial in determining the site of iodination. For the synthesis of 5-iodo pyrazoles, a common method involves the use of n-butyllithium to generate a lithium pyrazolide in situ, which is then quenched with molecular iodine.[4]
Experimental Protocol:
-
Dissolve Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Add a solution of iodine (1.2 eq) in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Caption: Proposed two-step synthesis of the target compound.
Comparative Reactivity in Cross-Coupling Reactions
The reactivity of an iodo-pyrazole in palladium-catalyzed cross-coupling reactions is intricately influenced by the electronic and steric nature of the substituents on the pyrazole ring. The isopropyl group at the N1 position, being more sterically demanding than a methyl or ethyl group, can influence the approach of the bulky palladium catalyst. The electron-withdrawing ethyl carboxylate group at the C4 position will also modulate the electron density of the pyrazole ring and, consequently, the reactivity of the C-I bond at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] The reactivity of iodo-pyrazoles in this reaction is generally high.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the iodo-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Data for Suzuki-Miyaura Coupling of 5-Iodo-Pyrazoles:
| Iodo-Pyrazole Derivative | N1-Substituent | C4-Substituent | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Isopropyl | -COOEt | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | Est. >85 | - |
| 5-Iodo-1-methyl-1H-pyrazole | Methyl | -H | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (µW) | 0.2 | 95 | [5] |
| 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenyl | -H | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 62 | |
| Ethyl 3-iodo-1H-pyrazole-4-carboxylate | -H | -COOEt | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 12 | 78 | [6] |
Estimated yield based on the reactivity of structurally similar compounds.
Analysis of Reactivity:
-
Steric Effects: The bulky isopropyl group at the N1 position in our target molecule is expected to have a moderate steric influence on the rate of oxidative addition of the palladium catalyst to the C-I bond. Compared to a methyl group, this could lead to slightly longer reaction times or require slightly higher catalyst loading for optimal conversion.
-
Electronic Effects: The electron-withdrawing ethyl carboxylate group at C4 will decrease the electron density of the pyrazole ring, which can facilitate the oxidative addition step, a key rate-determining step in the catalytic cycle.[1] This electronic effect may counteract the steric hindrance from the isopropyl group.
-
Comparison with other Iodo-Pyrazoles: Compared to 5-iodo-1-methyl-1H-pyrazole, which lacks an electron-withdrawing group at C4, our target molecule might exhibit comparable or even enhanced reactivity due to the electronic pull of the ester. In contrast, the N-phenyl substituent in 5-iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole introduces both steric bulk and electronic effects that influence reactivity. The N-unsubstituted ethyl 3-iodo-1H-pyrazole-4-carboxylate provides a good comparison for the effect of the N-isopropyl group, suggesting that N-alkylation is generally beneficial for solubility and reactivity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles.
General Experimental Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add the iodo-pyrazole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Add a degassed solvent such as THF or DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira coupling.
Comparative Data for Sonogashira Coupling of Iodo-Pyrazoles:
| Iodo-Pyrazole Derivative | N1-Substituent | C4-Substituent | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Isopropyl | -COOEt | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 50 | 4 | Est. >80 | - |
| 5-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | Phenyl | -H | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 85 | |
| 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | 1-Ethoxyethyl | -H | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Benzene | 60-70 | 2 | 91 | [6] |
| 4-Iodo-1H-pyrazole | -H | -H | 1-Heptyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 12 | 75 | [8] |
Estimated yield based on the reactivity of structurally similar compounds.
Analysis of Reactivity:
The trends observed in Suzuki-Miyaura coupling are generally mirrored in Sonogashira reactions. The steric bulk of the N1-isopropyl group may necessitate slightly more forcing conditions compared to less hindered analogues. However, the electron-withdrawing nature of the C4-ester is expected to facilitate the reaction. The high yield obtained with the N-protected 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole suggests that N-substitution is generally well-tolerated and can lead to efficient coupling.[6]
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] While generally less common for iodo-pyrazoles compared to Suzuki and Sonogashira couplings, it remains a valuable tool for vinylation.
General Experimental Protocol for Heck Coupling:
-
In a reaction vessel, combine the iodo-pyrazole (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparative Data for Heck Coupling of Iodo-Azoles:
| Iodo-Azole Derivative | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | Est. >70 | - |
| 5-Iodo-1,4-disubstituted-1,2,3-triazole | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile | 80 | 24 | 85 | [10] |
| 3-Iodo-indazole | Ethyl acrylate | Pd(OAc)₂/dppf | Et₃N | DMF | 110 | 16 | 65 | [1] |
Estimated yield based on the reactivity of structurally similar compounds.
Analysis of Reactivity:
The Heck reaction is often sensitive to steric hindrance, and the N1-isopropyl group could potentially lower the reaction efficiency compared to less substituted iodo-pyrazoles. However, the use of appropriate ligands and reaction conditions can often overcome these steric challenges. The electron-withdrawing ester at C4 is expected to have a positive influence on the reactivity.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex, functionalized pyrazole derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions is governed by a balance of steric and electronic factors. The N1-isopropyl group introduces moderate steric bulk, which can be managed with appropriate catalyst and ligand selection. The C4-ethyl carboxylate group, being electron-withdrawing, enhances the electrophilicity of the pyrazole ring, thereby facilitating the key oxidative addition step in the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Heck reactions.
This guide provides a framework for researchers to effectively utilize this compound in their synthetic campaigns. The provided protocols and comparative data offer a starting point for reaction optimization, enabling the efficient construction of diverse molecular architectures for applications in drug discovery and materials science.
References
- Arora, P., & Arora, V. (2012). Pyrazole: A versatile scaffold in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 4(5), 2528-2536.
- Fathy, N. M., & El-Sayed, W. A. (2017). Synthesis and biological evaluation of new pyrazole derivatives as potential antimicrobial and anticancer agents. Medicinal Chemistry Research, 26(10), 2465-2477.
- Troikov, I. L., & Guda, V. V. (2003). Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (15), 2154-2161.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
- Kumpins, V., & Lielpeters, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 8934-8941.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 23, 2026, from [Link]
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670.
- Sudha, B. S., & Srinivasan, K. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(3), 534-539.
- Novotná, M., & Císařová, I. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. MDPI.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 23, 2026, from [Link]
- Galy, M., & Galy, J. P. (2014). Pd-catalyzed Heck reaction of 1,4-disubstituted 5-iodo-1,2,3-triazoles. Tetrahedron Letters, 55(1), 225-228.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Iododecane with Terminal Alkynes. BenchChem.
-
Wikipedia. (2023, December 29). Sonogashira coupling. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved February 23, 2026, from [Link]
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 8934-8941.
- L-H. Cheng, Y. M. Wang, and T. J. R. Weakley (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Dalton Transactions, 44(48), 20875-20883.
- G. A. Molander, and N. Fleury-Brégeot (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- L-H. Cheng, Y. M. Wang, and T. J. R. Weakley (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3 -. Academia.edu.
- Chen, J., & Li, C. J. (2024).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564-12649.
- Dalmás, V., & Nogueira, C. W. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 24, 419-422.
- Bond, T. N., & Tsapkina, M. V. (2022). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. The Journal of Organic Chemistry, 87(15), 9896-9908.
- Al-Tel, T. H. (2010). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of the Serbian Chemical Society, 75(11), 1489-1498.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Peculiarities of copper(I)- and palladium-catalyzed cross-coupling of terminal alkynes with vicinal amino- and (N-acetylamino)-iodopyrazoles. Synthesis of alkynylaminopyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Validation of "Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate" structure using 2D NMR
Comparative Technical Guide: Structural Validation of Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
Executive Summary & Problem Definition
In the synthesis of polysubstituted pyrazoles—specifically This compound (Target A )—regioselectivity is the primary failure mode. The N-alkylation of asymmetric pyrazoles or the cyclization of hydrazines frequently yields a mixture of 1,5-disubstituted and 1,3-disubstituted isomers.
For this specific scaffold, the steric bulk of the iodine atom at position 5 often disfavors the formation of the target 1,5-isomer, thermodynamically favoring the 1,3-isomer (where the isopropyl group is adjacent to the smaller proton at position 3).[1] Standard 1D
This guide compares the efficacy of 2D NMR (NOESY/HMBC) against 1D NMR and Computational Prediction (DFT) , establishing a self-validating protocol to unambiguously confirm the 5-iodo regiochemistry.
Comparative Analysis of Validation Methods
| Validation Method | Specificity | Resolving Power | Primary Limitation | Verdict |
| 1D | Low | Cannot definitively distinguish H-3 from H-5 without specific reference standards. | Screening Only | |
| 1D | Medium | Relies on the "Heavy Atom Effect" (Iodine shielding); requires high S/N ratio.[1] | Supporting Data | |
| 2D NOESY | High | 99% | Requires optimization of mixing time ( | Gold Standard |
| DFT (GIAO) | High | Computationally expensive; dependent on solvent model accuracy.[1] | Confirmation |
Technical Deep Dive: The Validation Logic
A. The Regioisomer Challenge
The critical distinction lies in the spatial relationship between the N1-isopropyl group and the substituent at C5 .
-
Target (5-Iodo): The N1-isopropyl group is spatially proximal to the Iodine atom.
-
Alternative (3-Iodo / 5-H): The N1-isopropyl group is spatially proximal to the Proton (H) at position 5.
B. The "Silent" NOE (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations (< 5 Å).[1]
-
In the Target (5-Iodo): The N1-isopropyl methine proton (
) has NO proton neighbor on the ring side (Iodine is silent).[1] It will not show a strong NOE to the pyrazole ring singlet. -
In the Alternative (5-H): The
will show a strong NOE correlation to the C5-H ring proton. -
Citation: The utility of NOESY in resolving N-alkyl pyrazole regiochemistry is well-documented in heterocyclic methodology [1][2].
C. The Heavy Atom Effect (HMBC/ C)
Iodine exerts a significant shielding effect (Heavy Atom Effect) on the attached carbon due to spin-orbit coupling.[1]
-
C-I Carbon (C5 in Target): Expected shift
80–100 ppm.[1] -
C-H Carbon (C5 in Alternative): Expected shift
130–140 ppm.[1][2] -
Citation: Relativistic effects of iodine cause significant upfield shifts in
C NMR, distinct from lighter halogens [3][4].[1]
Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation
-
Solvent: DMSO-
(Preferred for preventing aggregation) or CDCl .[1] -
Concentration:
10 mg/mL (Critical for observing quaternary carbons in HMBC).[1]
Step 2: Acquisition Parameters
-
1H NMR: 16 scans, 30° relaxation delay (ensure quantitative integration).
-
NOESY:
-
Mixing time (
): 500 ms (Optimized for medium-sized molecules). -
Data matrix: 2048 x 256.
-
-
gHMBC:
-
Long-range coupling constant (
): Optimized for 8 Hz (standard) and 5 Hz (to catch weak C-I couplings if visible).
-
Step 3: Data Interpretation Matrix
Use the following table to interpret your results. Match your data to the "Target" column to validate.
| Signal / Correlation | Target: 5-Iodo-1-iPr | Alternative: 3-Iodo-1-iPr | Mechanistic Reason |
| Ester anisotropy deshields H-3 more than H-5.[1] | |||
| NOESY: N-CH vs Ring H | ABSENT / WEAK | STRONG | Spatial proximity of iPr to H-5 in the alternative isomer. |
| HMBC: N-CH to Ring C | Correlates to C-I ( | Correlates to C-H ( | Connectivity via N1. |
| C5 is shielded (< 100 ppm) | C5 is deshielded (> 130 ppm) | Relativistic Heavy Atom Effect of Iodine [3].[1] |
Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the structure based on the experimental data.
Caption: Decision tree for structural elucidation. The "Silent" NOESY pathway combined with shielded HMBC correlation confirms the 5-iodo regiochemistry.
References
-
Regioselective Synthesis and NMR Analysis of N-Substituted Pyrazoles Source:Journal of Organic Chemistry / ACS Figshare URL:[Link][1][2]
-
NOESY Applications in Pyrazole Regioisomerism Source:National Institutes of Health (PMC) URL:[1][Link][1]
-
Relativistic Heavy Atom Effect on 13C NMR Chemical Shifts Source:Magnetic Resonance in Chemistry (via NIH PubMed) URL:[Link]
-
Theoretical and Experimental NMR of Halogenated Heterocycles Source:ResearchGate URL:[Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
